molecular formula C15H8ClF3N2OS B2818954 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 2380064-03-7

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2818954
CAS RN: 2380064-03-7
M. Wt: 356.75
InChI Key: CHLWUJIUOSNGRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The tetrahydroquinazolinone core could potentially be formed through a condensation reaction involving an amine and a carbonyl compound. The 4-chloro-3-trifluoromethylphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzene ring, the presence of a heterocyclic ring, and the presence of various functional groups including a sulfanylidene group and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and other properties .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis. It could also be interesting to explore the influence of the trifluoromethyl group on the compound’s properties .

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2OS/c16-11-6-5-8(7-10(11)15(17,18)19)21-13(22)9-3-1-2-4-12(9)20-14(21)23/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSUZMWDIORNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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